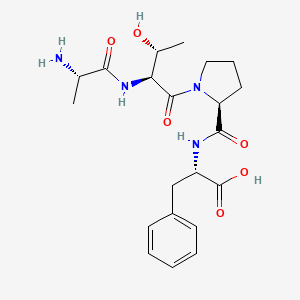
H-Ala-Thr-Pro-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-Thr-Pro-Phe-OH is a tetrapeptide composed of four amino acids: alanine, threonine, proline, and phenylalanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Thr-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is built step-by-step on a solid support, usually a resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine and alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated SPPS systems, which allow for high-throughput synthesis and scalability. Advances in green chemistry have led to the development of more environmentally friendly methods, such as solvent substitution and recycling, to reduce the environmental footprint of peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-Thr-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while substitution reactions can yield peptide analogs with altered biological activity.
Applications De Recherche Scientifique
H-Ala-Thr-Pro-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Mécanisme D'action
The mechanism of action of H-Ala-Thr-Pro-Phe-OH involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors on cell surfaces, triggering signaling cascades that result in various biological effects. The specific molecular targets and pathways depend on the peptide’s sequence and structure, which determine its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-Phe-Pro-OH: A similar tetrapeptide with alanine, phenylalanine, and proline, but lacking threonine.
H-Phe-Pro-Trp-Phe-NH2: Another tetrapeptide with phenylalanine and proline, but with tryptophan instead of alanine and threonine.
Uniqueness
H-Ala-Thr-Pro-Phe-OH is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of threonine introduces a hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing the peptide’s stability and activity in biological systems .
Propriétés
Numéro CAS |
402594-16-5 |
|---|---|
Formule moléculaire |
C21H30N4O6 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-12(22)18(27)24-17(13(2)26)20(29)25-10-6-9-16(25)19(28)23-15(21(30)31)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,15-17,26H,6,9-11,22H2,1-2H3,(H,23,28)(H,24,27)(H,30,31)/t12-,13+,15-,16-,17-/m0/s1 |
Clé InChI |
GPMLSZBRLSIYGT-KUHBDSFDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
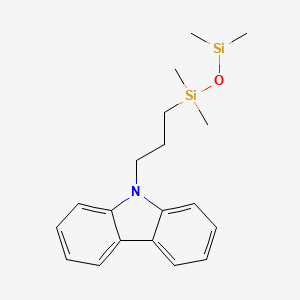
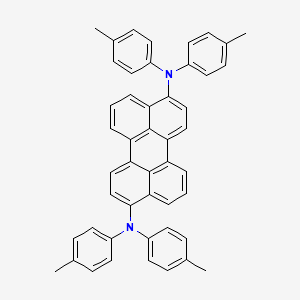
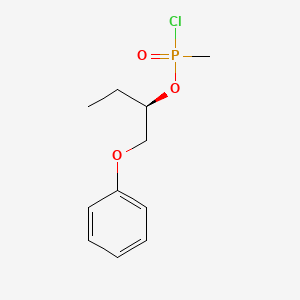
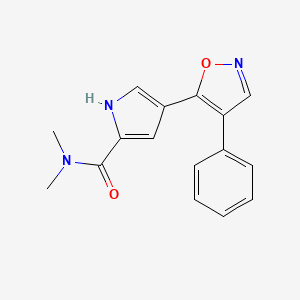
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
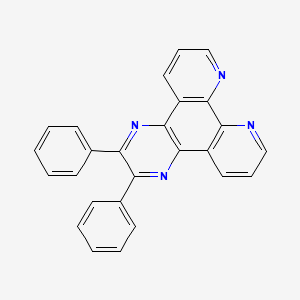
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
